molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 401566-79-8

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Cat. No.: B052795
CAS No.: 401566-79-8
M. Wt: 242.32 g/mol
InChI Key: FBCUUXMVVOANMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor for the synthesis of dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .

Preparation Methods

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine typically involves the following steps :

    Starting Materials: Phenylhydrazine and ethyl acetoacetate are used as starting materials.

    Cyclization: These starting materials undergo cyclization to form a pyrazole ring.

    Chloride Acetylation: The pyrazole derivative is then subjected to chloride acetylation.

    Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.

Comparison with Similar Compounds

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as :

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar structure but differs in the position of the methyl group.

    1-(5-Methyl-2-phenylpyrazol-3-yl)piperazine: Another similar compound with variations in the pyrazole ring structure.

    Vildagliptin Impurity 53: A related compound used in the synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor.

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing selective and orally active dipeptidyl peptidase-4 inhibitors .

Properties

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUUXMVVOANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621769
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401566-79-8
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Reactant of Route 5
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Customer
Q & A

Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A1: Two main synthetic routes are described in the research:

    Q2: What are the claimed advantages of the synthetic methods for this compound?

    A2: The research highlights several advantages associated with the described synthetic approaches:

    • High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
    • Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
    • Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
    • Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.